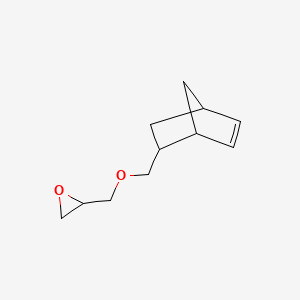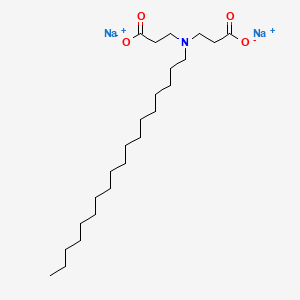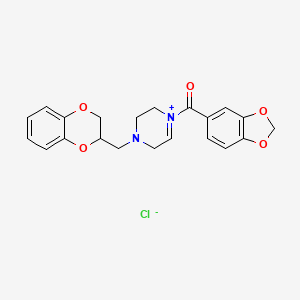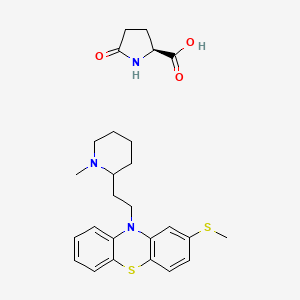
4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vibrant colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide typically involves a multi-step process. The initial step often includes the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may also be employed to enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a dye or pigment due to its vibrant color properties.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of textiles, inks, and coatings due to its stability and colorfastness
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group (-N=N-) can undergo reduction to form aromatic amines, which may interact with cellular components. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: Another azo compound with similar structural features and applications.
4-(4-fluoro-phenylazo)-3-methyl-4H-isoxazol-5-one: Known for its antibacterial properties.
Uniqueness
4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dual azo groups and quinoline moiety make it particularly versatile for various applications.
Propiedades
Número CAS |
6330-89-8 |
|---|---|
Fórmula molecular |
C26H24N6O4 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
4-[[4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C26H24N6O4/c1-15-13-21(30-31-23-24(33)18-7-5-6-8-19(18)27-25(23)34)22(36-4)14-20(15)29-28-17-11-9-16(10-12-17)26(35)32(2)3/h5-14H,1-4H3,(H2,27,33,34) |
Clave InChI |
QENCHULXFOFBLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)C(=O)N(C)C)OC)N=NC3=C(C4=CC=CC=C4NC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















